(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal (2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal
Brand Name: Vulcanchem
CAS No.: 20432-36-4
VCID: VC8164659
InChI: InChI=1S/C13H15NO/c1-14(2)13-9-7-12(8-10-13)6-4-3-5-11-15/h3-11H,1-2H3/b5-3+,6-4+
SMILES: CN(C)C1=CC=C(C=C1)C=CC=CC=O
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol

(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal

CAS No.: 20432-36-4

Cat. No.: VC8164659

Molecular Formula: C13H15NO

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

(2E,4E)-5-(4-(Dimethylamino)phenyl)penta-2,4-dienal - 20432-36-4

Specification

CAS No. 20432-36-4
Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
IUPAC Name (2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dienal
Standard InChI InChI=1S/C13H15NO/c1-14(2)13-9-7-12(8-10-13)6-4-3-5-11-15/h3-11H,1-2H3/b5-3+,6-4+
Standard InChI Key JYHAOJGBXVCDOC-GGWOSOGESA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)/C=C/C=C/C=O
SMILES CN(C)C1=CC=C(C=C1)C=CC=CC=O
Canonical SMILES CN(C)C1=CC=C(C=C1)C=CC=CC=O

Introduction

Chemical Structure and Properties

Structural Features

The molecular formula C₁₃H₁₅NO and molecular weight 201.26 g/mol define its composition . The structure comprises:

  • A 4-(dimethylamino)phenyl group (electron-donating substituent)

  • A penta-2,4-dienal backbone with conjugated double bonds (E,E configuration)

  • An aldehyde moiety at the terminal position

The conjugated system enhances its electrophilic reactivity, particularly at the α,β-unsaturated carbonyl group .

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Number20432-36-4
Molecular FormulaC₁₃H₁₅NO
Molecular Weight201.26 g/mol
Purity≥95% (typical)
SMILESCN(C)C1=CC=C(C=C1)/C=C/C=C/C=O
InChIKeyJYHAOJGBXVCDOC-GGWOSOGESA-N

Synthesis and Preparation Methods

Common Synthetic Routes

The compound is synthesized via Wittig-type reactions or aldol condensations, leveraging the reactivity of aldehydes and phosphonium ylides . A representative method involves:

  • Base-Catalyzed Condensation:

    • Starting Materials: 4-(Dimethylamino)benzaldehyde and a suitable dienyl precursor

    • Conditions: Tetrahydrofuran (THF), potassium tert-butoxide (t-BuOK), 0–24°C

    • Yield: Up to 40% for conjugated dienal derivatives

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionsYield (%)Source
Catalystt-BuOK40–68
SolventTHF
Temperature0°C → RT
Reaction Time24 hours

Industrial and Scalable Methods

For large-scale production, catalytic hydrogenation or cross-aldol reactions are employed, ensuring high selectivity and minimal byproducts. Ruthenium or nickel-supported catalysts are often used to control stereochemistry.

Reactivity and Chemical Behavior

Electrophilic Reactivity

The aldehyde group and conjugated diene system enable diverse reactivity:

  • Nucleophilic Addition: Reacts with amines, thiols, or enolates to form iminium intermediates

  • Cycloadditions: Participates in Diels-Alder or [2+2] reactions under photochemical conditions

  • Oxidation/Reduction: Converts to carboxylic acids or alcohols using KMnO₄ or NaBH₄, respectively

Table 3: Representative Reactions

Reaction TypeReagents/ConditionsProductSource
Nucleophilic AdditionPrimary amines, RTIminium salts
Vinylogous AdditionMethyl-substituted lactones1,6-Adducts (enantioselective)
OxidationKMnO₄, acidic conditions5-(4-(Dimethylamino)phenyl)penta-2,4-dienoic acid

Photostability and Fluorescence

Applications in Research

Fluorescent Probes and Imaging

Derivatives of this compound are used to design β-amyloid (Aβ)-binding probes for Alzheimer’s disease research. Modifications to the diene system tune emission wavelengths for in vivo imaging .

Material Science

  • Conjugated Polymers: Incorporated into polyenones for optoelectronic applications

  • Dyes and Pigments: Serves as a precursor for nonlinear optical materials

Medicinal Chemistry

  • Antimicrobial Agents: Derivatives show activity against E. coli and S. aureus

  • Cytotoxic Compounds: Induces apoptosis in cancer cell lines via caspase activation

Hazard CodeDescriptionPrecautionsSource
H302Harmful if swallowedAvoid ingestion; rinse mouth
H315Causes skin irritationWear gloves; wash skin thoroughly
H335May cause respiratory irritationUse in well-ventilated areas

Derivatives and Analogues

Structural Variants

DerivativeKey ModificationApplicationSource
5-(4-Fluorophenyl)Fluorophenyl substitutionEnhanced metabolic stability
Diethylamino AnalogueDiethylamino groupImproved solubility
Penta-2,4-dienoic AcidCarboxylic acid terminusPolar derivatives for drug delivery

Biosynthetic Relevance

The compound’s structure resembles intermediates in manzamine alkaloid biosynthesis, highlighting its potential in marine natural product research .

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